molecular formula C26H33N5O4 B12379385 Cdk2/mdm2-IN-1

Cdk2/mdm2-IN-1

Cat. No.: B12379385
M. Wt: 479.6 g/mol
InChI Key: DGNKKWXKWJHFOS-AZUAARDMSA-N
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Description

Cdk2/mdm2-IN-1 is a novel small-molecule compound that functions as a dual inhibitor of cell cycle-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2). CDK2 is a kinase involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, while MDM2 is a negative regulator of the tumor suppressor protein p53. By inhibiting both CDK2 and MDM2, this compound exhibits potent antitumor activity .

Preparation Methods

The synthesis of Cdk2/mdm2-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound are still under development, with a focus on optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Cdk2/mdm2-IN-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Cdk2/mdm2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Cdk2/mdm2-IN-1 exerts its effects by inhibiting the activities of CDK2 and MDM2. CDK2 inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 phase to the S phase. MDM2 inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in response to DNA damage .

The molecular targets of this compound include the ATP-binding site of CDK2 and the p53-binding domain of MDM2. By binding to these sites, the compound effectively inhibits the kinase activity of CDK2 and the ubiquitin ligase activity of MDM2, leading to the accumulation of p53 and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Cdk2/mdm2-IN-1 is unique in its dual inhibition of CDK2 and MDM2, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:

The dual inhibition of CDK2 and MDM2 by this compound provides a synergistic effect, making it a more potent antitumor agent compared to compounds that target only one of these proteins .

Properties

Molecular Formula

C26H33N5O4

Molecular Weight

479.6 g/mol

IUPAC Name

[(1R,3S)-3-[3-[[2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]-1H-pyrazol-5-yl]cyclopentyl] 2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C26H33N5O4/c1-26(2)11-13-31(26)25(34)35-20-10-7-18(15-20)21-16-22(29-28-21)27-23(32)14-17-5-8-19(9-6-17)30-12-3-4-24(30)33/h5-6,8-9,16,18,20H,3-4,7,10-15H2,1-2H3,(H2,27,28,29,32)/t18-,20+/m0/s1

InChI Key

DGNKKWXKWJHFOS-AZUAARDMSA-N

Isomeric SMILES

CC1(CCN1C(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C

Canonical SMILES

CC1(CCN1C(=O)OC2CCC(C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C

Origin of Product

United States

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